Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone

Protein-Protein Interactions Urea Transport In-Cell Crosslinking

Standard crosslinkers (DSS, BS3) fail on challenging membrane protein complexes. BSOCOES provides a rigid 13.0 Å sulfone spacer with base-labile carbonate linkages for reversible, disulfide-safe crosslinking. • Outperformed DSS, BS3, EGS, DTSSP on UT-A1 urea channel and HSV-1 glycoprotein targets. • High-pH cleavage preserves native disulfide bonds; compatible with DNA-encoded library workflows. Supplied ≥98% pure; global research-use shipping.

Molecular Formula C14H16N2O12S
Molecular Weight 436.35 g/mol
CAS No. 57683-72-4
Cat. No. B014174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(succinimidooxycarbonyloxy)ethyl] sulfone
CAS57683-72-4
Synonyms1,1’-[Sulfonylbis(2,1-ethanediyloxycarbonyloxy)]bis-2,5-pyrrolidinedione;  _x000B_BSOCOES;  NSC 338309; 
Molecular FormulaC14H16N2O12S
Molecular Weight436.35 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2
InChIKeyXUDGDVPXDYGCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone (BSOCOES, CAS 57683-72-4): Chemical Identity and Procurement Specifications


Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) is an amine-reactive, homobifunctional crosslinking reagent . Its structure features a central sulfone group flanked by two succinimidyl carbonate esters, providing a rigid 13.0 Å spacer arm . This compound, with the molecular formula C14H16N2O12S and a molecular weight of 436.35 g/mol, is typically supplied as a white to off-white solid [1]. A defining characteristic of BSOCOES is its base-labile carbonate linkage, which renders the formed crosslinks reversible under specific high-pH conditions [2], a feature central to its utility in advanced proteomics and structural biology.

The Risk of Substituting Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone in Crosslinking Workflows


Substituting BSOCOES (CAS 57683-72-4) with another amine-reactive crosslinker like DSS or BS3 can lead to failed experiments or non-interpretable data due to fundamental differences in spacer arm chemistry and reactivity . While DSS and BS3 possess flexible aliphatic chains, BSOCOES has a central sulfone group and carbonate linkages, which dictate a unique, rigid geometry, altered hydrophilicity, and a distinct, base-catalyzed cleavage mechanism [REFS-1, REFS-2]. Furthermore, its performance in specific protein complexes varies dramatically. For instance, BSOCOES was the most effective of five crosslinkers for capturing UT-A1 channel complexes, whereas others failed to generate high-molecular-weight products [2]. Similarly, a closely related water-soluble analog (Sulfo-BSOCOES) failed to crosslink a receptor that was efficiently captured by a shorter crosslinker [3]. Therefore, BSOCOES cannot be considered a generic reagent and must be selected based on its specific, verifiable performance metrics.

Quantitative Differentiation of Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone (57683-72-4) Against Analogs


Comparative Crosslinking Efficiency for UT-A1 Urea Channel Complexes in Native IMCD Cells

In a direct head-to-head comparison, BSOCOES was the most effective crosslinker among five tested (DMP, BS3, BSOCOES, EGS, and DTSSP) for generating high-molecular-weight complexes of the UT-A1 urea channel in rat inner medullary collecting duct (IMCD) suspensions [1]. All crosslinkers were used at the same concentration.

Protein-Protein Interactions Urea Transport In-Cell Crosslinking Proteomics

Failure of Sulfo-BSOCOES to Crosslink Silkworm Torso Receptor: A Cautionary Comparison

A head-to-head comparison of water-soluble crosslinkers revealed a critical failure mode for Sulfo-BSOCOES. While the 11.4 Å crosslinker BS3 (Sulfo-DSS) successfully generated an oligomer band for the silkworm Torso receptor, Sulfo-BSOCOES (with its 13.0 Å spacer) and two other crosslinkers yielded only unlinked monomers [1].

Receptor Tyrosine Kinase Crosslinking Oligomerization Membrane Protein

Defined Base-Catalyzed Cleavage Conditions Compared to Other Reversible Crosslinkers

BSOCOES provides a specific, quantifiable cleavage mechanism that differentiates it from other reversible crosslinkers. It requires strong basic conditions (pH 11.6 for 2 hours at 37°C) to cleave its carbamate groups [1], a protocol distinct from the periodate oxidation needed for DST or the reducing agents required for disulfide-based crosslinkers like DSP or DTME.

Reversible Crosslinking Proteomics Cleavable Crosslinker Sample Preparation

Demonstrated Utility in DNA-Encoded Library (DEL) Synthesis as a pH-Cleavable Linker

BSOCOES has been validated as a cleavable linker in the synthesis of second-generation DNA-encoded macrocycle libraries [1]. It is used to attach a building block to an 'anticodon' DNA strand, and after a capping step, the linker is cleaved at high pH to liberate a free amino group for subsequent coupling steps.

DNA-Encoded Library DEL Chemical Biology Drug Discovery

Differential Crosslinking Patterns of HSV-1 Glycoproteins gB vs. gC

In a study on herpes simplex virus type 1 (HSV-1), BSOCOES revealed distinct crosslinking patterns for two envelope glycoproteins, gB and gC [1]. This demonstrates its ability to differentiate protein-protein interaction architectures. Monomers of gB were crosslinked into a single, high-molecular-weight complex with no intermediates, suggesting gB exists as a high-order oligomer. In contrast, gC exhibited much lower crosslinking efficiency and formed multiple products of intermediate molecular weight, including a probable dimer.

Virology Glycoprotein Oligomerization Membrane Protein

Procurement-Validated Application Scenarios for Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone (BSOCOES)


Mapping Challenging Membrane Protein Interactomes: The UT-A1 Channel Example

As demonstrated in Section 3 [1], BSOCOES is uniquely effective for crosslinking certain membrane protein complexes like the UT-A1 urea channel, outperforming DSS, BS3, EGS, and DTSSP. Procurement of BSOCOES is therefore justified for projects aiming to map the protein-protein interaction networks of similarly difficult transmembrane targets, where standard crosslinkers fail to capture the native interactome. The resulting complexes can be solubilized, immunoprecipitated, and identified via LC-MS/MS to build a high-confidence interaction map.

Investigating Native Oligomeric States of Viral Envelope Proteins

BSOCOES has a proven track record in virology for dissecting the oligomeric architecture of viral glycoproteins, as shown by its use on intact HSV-1 virions [1]. Its ability to crosslink gB into a high-molecular-weight complex without intermediates provides strong evidence for its native oligomeric state. This application is critical for understanding viral entry mechanisms and identifying potential antiviral targets, and it relies on the specific crosslinking patterns BSOCOES generates.

Synthesis of DNA-Encoded Libraries (DELs) Requiring Orthogonal, Base-Cleavable Linkers

The use of BSOCOES as a high-pH cleavable linker in the construction of DNA-encoded macrocycle libraries is a specialized, high-value application [1]. Its stability during the capping and coupling steps, followed by clean cleavage under basic conditions that do not damage DNA, makes it a critical reagent for this advanced drug discovery platform. Procurement is essential for laboratories implementing or developing DEL synthesis workflows that require an orthogonal, amine-to-amine linker with a base-labile release mechanism.

Studies Requiring Reversible Crosslinking While Preserving Native Disulfide Bonds

For structural studies of protein complexes where preserving native disulfide bonds is paramount, BSOCOES offers a distinct advantage. As established in Section 3 [1], its cleavage relies on high pH, not on reducing agents. This allows researchers to first stabilize a protein complex via BSOCOES crosslinking, analyze it, and then reverse the crosslinks to release the constituent proteins without breaking their internal disulfide bridges. This orthogonal reversibility is essential for studying proteins whose structure and function depend on intact disulfide bonds.

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